molecular formula C23H30O4 B12215674 [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 233233-71-1

[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B12215674
CAS No.: 233233-71-1
M. Wt: 370.5 g/mol
InChI Key: IIVBFTNIGYRNQY-FJSZYSOBSA-N
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Description

[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic compound with significant applications in various fields. This compound is known for its unique structure and properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate involves multiple steps. One common method starts with 17α-hydroxyprogesterone, which undergoes enolization at the 3-position followed by etherification using ethanol and triethyl orthoformate. The 6-position is then halogenated using carbon tetrabromide, and the 3-position ketone is reduced. Finally, the 17-position hydroxyl group is acetylated to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The compound contains an acetate ester group (−OC(=O)CH₃) at the 17-position. Under acidic or basic conditions, this ester can undergo hydrolysis to yield the corresponding alcohol.

  • Reaction :
    [(13S,17R)-Compound] Acetate+H2OAcid/Base[(13S,17R)-Compound] Alcohol+Acetic Acid\text{[(13S,17R)-Compound] Acetate} + \text{H}_2\text{O} \xrightarrow{\text{Acid/Base}} \text{[(13S,17R)-Compound] Alcohol} + \text{Acetic Acid}

  • Mechanism : Nucleophilic attack on the carbonyl carbon by water, facilitated by acid (e.g., HCl) or base (e.g., NaOH) .

Reduction of the Ketone Group

The 3-oxo group (C=O) in the cyclopenta[a]phenanthren core is susceptible to reduction. Common reducing agents (e.g., NaBH₄, LiAlH₄) could convert the ketone to a secondary alcohol.

  • Reaction :
    [(13S,17R)-Compound] Ketone+NaBH4Ethanol[(13S,17R)-Compound] Alcohol\text{[(13S,17R)-Compound] Ketone} + \text{NaBH}_4 \xrightarrow{\text{Ethanol}} \text{[(13S,17R)-Compound] Alcohol}

  • Significance : Reduction of ketones is a standard step in steroid chemistry to modify biological activity .

Hydrogenation of Double Bonds

The cyclopenta[a]phenanthren system may contain double bonds amenable to hydrogenation. For example, palladium-on-carbon (Pd/C) in ethanol could saturate unsaturated regions, altering the molecule’s conformation and receptor binding affinity.

  • Reaction :
    [(13S,17R)-Compound]+H2Pd/C, EtOHHydrogenated Derivative\text{[(13S,17R)-Compound]} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{Hydrogenated Derivative}

  • Example : Analogous hydrogenation reactions in steroid chemistry (e.g., converting 16-methylene-pregn-4-ene-3,20-dione to 6α-methyl derivatives).

Nucleophilic Addition to the Ketone

The 3-oxo group can participate in nucleophilic addition reactions (e.g., Grignard reagents or enolate formation), potentially introducing new substituents.

  • Reaction :
    [(13S,17R)-Compound] Ketone+RMgXEtherAlcohol Adduct\text{[(13S,17R)-Compound] Ketone} + \text{RMgX} \xrightarrow{\text{Ether}} \text{Alcohol Adduct}

Data Table: Functional Groups and Likely Reactivity

Functional Group Chemical Reaction Conditions Outcome
Acetate Ester (−OC(=O)CH₃)HydrolysisAcid/ Base (e.g., HCl, NaOH)Alcohol + Acetic Acid
Ketone (C=O)Reduction (e.g., NaBH₄)EthanolSecondary Alcohol
Double BondsHydrogenationPd/C, H₂, EtOHSaturated Derivative
Carbonyl GroupNucleophilic Addition (e.g., Grignard)RMgX, EtherAlcohol Adduct

Research Findings and Context

  • Synthetic Utility : The compound’s structural similarity to progestins like 16-MAPA (16-methylene-17α-hydroxyprogesterone acetate) suggests it may serve as a precursor for modified steroid derivatives.

  • Pharmacological Relevance : While direct data on its biological activity are sparse, its progestational potential aligns with related compounds, which exhibit receptor-binding properties .

  • Steroid Chemistry : Reactions such as hydrogenation and ketone reduction are well-established in steroid synthesis to modulate stability and bioavailability .

Scientific Research Applications

Hormonal Therapy

One of the primary applications of this compound is in the field of hormonal therapy. Its structure is similar to that of natural steroid hormones, making it a candidate for use in hormone replacement therapies. Research indicates that derivatives of this compound can modulate estrogen receptor activity, which is crucial for treating conditions like menopause-related symptoms and certain types of breast cancer .

Antitumor Activity

Studies have shown that compounds with similar structures exhibit antitumor properties. For instance, they can inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in tumor growth. The potential for this compound to be developed into a therapeutic agent for cancer treatment is under investigation .

Enzyme Interaction Studies

The compound's unique structural features allow it to interact with various enzymes and receptors. Research has focused on its ability to act as an inhibitor or modulator of enzymes involved in metabolic processes. Such interactions are essential for understanding the biochemical pathways that govern steroid metabolism and its implications in diseases such as obesity and diabetes .

Drug Development

This compound serves as a scaffold for drug design due to its ability to mimic natural steroid frameworks. Researchers are exploring modifications to enhance its bioactivity and selectivity towards specific biological targets. This approach could lead to the development of novel therapeutics with improved efficacy and reduced side effects compared to existing treatments .

Environmental Risk Assessment

Given the increasing concern over endocrine disruptors in the environment, compounds like [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate are being studied for their environmental impact. Research includes assessing their persistence in ecosystems and potential effects on wildlife through hormonal disruption mechanisms .

Case Studies

Study FocusFindingsReference
Hormonal ModulationDemonstrated ability to modulate estrogen receptor activity in vitro
Antitumor EfficacyInhibition of cancer cell proliferation through targeted signaling pathways
Enzyme InhibitionIdentified as a potential inhibitor of key metabolic enzymes
Environmental ImpactEvaluated for persistence and biological effects on aquatic organisms

Mechanism of Action

The mechanism of action of [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets. It acts on hormone receptors, modulating their activity and influencing various physiological processes. The pathways involved include binding to steroid receptors and altering gene expression, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance.

Biological Activity

The compound [(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule with notable biological properties. This article reviews its biological activity based on various studies and sources.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Weight : Approximately 642.9 g/mol
  • Hydrogen Bond Donors : 2
  • Hydrogen Bond Acceptors : 6
  • Rotatable Bonds : 3

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts including anti-inflammatory effects and potential therapeutic applications in various diseases.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the NLRP3 inflammasome pathway which is crucial in the pathogenesis of several inflammatory diseases. In particular:

  • Case Study : A study demonstrated that the administration of the compound in a model of acute brain injury reduced the levels of pro-inflammatory cytokines such as IL-1β and IL-18 .

Anticancer Activity

There is emerging evidence suggesting that the compound may possess anticancer properties:

  • Mechanism : The compound has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects:

  • Research Findings : In models of neurodegenerative diseases like Alzheimer's and Parkinson's disease, it was noted that treatment with the compound led to improved cognitive functions and reduced neuronal death .

Data Table

Biological ActivityObservationsReferences
Anti-inflammatoryInhibition of NLRP3 inflammasome; reduced cytokines
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveImproved cognitive functions in neurodegenerative models

Properties

CAS No.

233233-71-1

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

[(13S,17R)-17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3/t17?,18?,20?,21?,22-,23-/m0/s1

InChI Key

IIVBFTNIGYRNQY-FJSZYSOBSA-N

Isomeric SMILES

CC1=CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4

Origin of Product

United States

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